Product packaging for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one(Cat. No.:CAS No. 105398-58-1)

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B3078775
CAS No.: 105398-58-1
M. Wt: 168.12 g/mol
InChI Key: PZIAMZVABBTWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isobenzofuran-1(3H)-one Scaffolds in Modern Synthetic Methodologies

The isobenzofuran-1(3H)-one, or phthalide (B148349), scaffold is a privileged structure in organic synthesis and medicinal chemistry. itu.edu.tr Phthalides are found in a variety of natural products and have been shown to possess a wide range of biological activities. nih.govvitabase.com This has led to the development of numerous synthetic methodologies for their preparation and functionalization.

The inherent reactivity of the lactone ring and the potential for substitution on the aromatic ring make phthalides versatile building blocks for the synthesis of more complex molecules. Synthetic chemists have explored various strategies to access this core, including the reduction of phthalic anhydrides, cyclization of 2-formylbenzoic acids, and transition metal-catalyzed reactions. The ability to introduce substituents at the 3-position of the lactone ring is particularly significant, as this position is often crucial for biological activity.

The diverse biological profiles of phthalide derivatives, including their potential as anticancer, antidepressant, and antimicrobial agents, have further fueled research into novel synthetic routes that allow for precise control over their structure and stereochemistry. itu.edu.trnih.gov

Research Context of Fluorinated Phthalides and Related Architectures

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In the context of phthalides, the introduction of a fluorine atom to the aromatic ring, as seen in 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, is of significant interest. Research into fluorinated phthalides is driven by the hypothesis that the synergistic combination of the phthalide scaffold's inherent bioactivity and the beneficial effects of fluorination could lead to the discovery of novel therapeutic agents.

Studies on related fluorinated heterocyclic compounds have demonstrated improved potency and pharmacokinetic properties compared to their non-fluorinated counterparts. Therefore, the synthesis and investigation of fluorinated phthalides like the 6-fluoro derivative are part of a broader effort to expand the chemical space of biologically active molecules and to develop new drug candidates with enhanced efficacy and safety profiles. While specific research on this compound is not extensively documented in publicly available literature, its chemical structure positions it as a compound of interest within this ongoing research paradigm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FO3 B3078775 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one CAS No. 105398-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIAMZVABBTWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One and Its Analogues

Precursor Chemistry and Starting Material Functionalization

The foundation for the synthesis of the target molecule and its analogues lies in the effective preparation and functionalization of precursor molecules. This section details the common synthetic routes to the fundamental 3-hydroxyisobenzofuran-1(3H)-one scaffold and the various methodologies for incorporating fluorine into the benzofuranone framework.

Synthetic Routes to 3-Hydroxyisobenzofuran-1(3H)-one Scaffolds

The 3-hydroxyisobenzofuran-1(3H)-one, also known as phthalide (B148349), framework is a common structural motif in many biologically active compounds. researchgate.net Its synthesis can be achieved through several pathways, most notably through the reduction of phthalic anhydride (B1165640) derivatives and the hydrolysis of halogenated precursors.

A prevalent method for the synthesis of 3-hydroxyisobenzofuran-1(3H)-ones involves the selective reduction of one of the carbonyl groups of a phthalic anhydride derivative. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation. Studies have shown that the regioselectivity of the reduction is influenced by the substitution pattern on the aromatic ring. rsc.org

For 3-substituted phthalic anhydrides, the reduction preferentially occurs at the carbonyl group adjacent to the substituent. rsc.org In the case of 4-substituted phthalic anhydrides, the selectivity of the reduction is dependent on the electronic nature of the substituent, with electron-donating groups directing the reduction to the adjacent carbonyl. rsc.org

Starting MaterialProductReducing AgentObservations
3-Substituted Phthalic Anhydrides3-Substituted-7-hydroxyisobenzofuran-1(3H)-onesSodium BorohydridePreferential reduction of the carbonyl at the 2-position. rsc.org
4-Substituted Phthalic Anhydrides (with electron-donating groups)4-Substituted-3-hydroxyisobenzofuran-1(3H)-onesSodium BorohydrideSelective reduction of the carbonyl at the 1-position. rsc.org

This table summarizes the regioselectivity of the sodium borohydride reduction of substituted phthalic anhydrides.

Another synthetic approach to the 3-hydroxyisobenzofuran-1(3H)-one scaffold involves the hydrolysis of 3-halogenated isobenzofuranones. These halogenated precursors can be synthesized from the corresponding o-alkylbenzoic acids through radical bromination. researchgate.net The subsequent hydrolysis of the 3-bromo derivative, for instance, can be facilitated by aqueous conditions, often under reflux, to yield the desired 3-hydroxy product.

A patent describes a method for preparing 3-hydroxy phthalic anhydride from 3-halophthalic acid anhydride through a reaction with an alkali metal bicarbonate in the presence of a phase-transfer catalyst in an inert solvent. google.com For example, 3-fluoro phthalic anhydride can be converted to 3-hydroxy phthalic anhydride with a reactivity of 86.0%. google.com

Methodologies for Introducing Fluorine into Benzofuranone Frameworks

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. d-nb.info Several methods have been developed for the fluorination of benzofuranone frameworks.

One approach involves the synthesis of fluorinated phthalides through a nucleophilic fluoroalkylation/cyclization route. For example, 2-cyanobenzaldehyde (B126161) can react with (perfluoroalkyl)trimethylsilanes in the presence of potassium fluoride (B91410) or triethylamine (B128534) to yield C3-perfluoroalkyl-substituted phthalides in a one-pot manner. d-nb.infonih.gov This method allows for the installation of groups like trifluoromethyl, pentafluoroethyl, and heptafluoropropyl at the C3-position. d-nb.info

Another strategy involves the use of electrophilic fluorinating agents. While not directly applied to 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one in the provided literature, reagents like Selectfluor® have been used for the fluorination of related carbonyl compounds. mdpi.com

A documented synthesis of a fluorinated isobenzofuranone is that of 6-fluoro-4-nitroisobenzofuran-1(3H)-one. This synthesis starts from methyl 5-fluoro-2-methyl-3-nitrobenzoate, which undergoes bromination with N-bromosuccinimide (NBS) and benzoyl peroxide to form methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate. chemicalbook.com This intermediate is then subjected to hydrolysis under reflux in a mixture of 1,4-dioxane (B91453) and water to yield 6-fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com

PrecursorReagentsProductYield
Methyl 5-fluoro-2-methyl-3-nitrobenzoate1. NBS, BPO, CCl4, reflux; 2. 1,4-Dioxane, H2O, reflux6-fluoro-4-nitroisobenzofuran-1(3H)-one79% chemicalbook.com

This table outlines the synthesis of a fluorinated isobenzofuranone derivative.

Direct Synthesis Approaches to this compound

While a direct, one-step synthesis of this compound is not explicitly detailed in the provided search results, a plausible route can be inferred from the synthesis of its analogue, 6-fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com A potential strategy would involve the synthesis of a 5-fluoro-2-methylbenzoic acid derivative, which could then be converted to a 6-fluoroisobenzofuran-1(3H)-one. Subsequent functionalization at the 3-position, for instance through a controlled oxidation or hydrolysis of a 3-halo intermediate, could potentially yield the target molecule.

The synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one provides a strong precedent for the feasibility of constructing the 6-fluoro-isobenzofuranone core. chemicalbook.com The key challenge would be the introduction of the hydroxyl group at the 3-position without affecting the fluorine substituent.

Chemoenzymatic and Asymmetric Synthetic Pathways for Chiral Isobenzofuranone Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral isobenzofuranone derivatives, which often exhibit enhanced biological activity. Chemoenzymatic and asymmetric catalytic approaches have emerged as powerful tools in this regard.

One study reports a catalytic asymmetric reduction with in situ lactonization of 2-acylarylcarboxylate compounds as an efficient strategy for chiral phthalide synthesis. researchgate.net For example, (R)-3-Methylphthalide was prepared in high enantiomeric excess using a tartaric acid-derived boronic ester (TarB-H) with sodium borohydride. researchgate.net This method involves the reductive cyclization of a 2-acylarylcarboxylate. researchgate.net

Bakers' yeast has also been utilized for the asymmetric reduction of keto-acid precursors to afford chiral hydroxy-lactones. While a specific application to 3-hydroxyisobenzofuran-1(3H)-one was not found, a novel protocol for the asymmetric synthesis of a related 3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivative employed a bakers' yeast reduction step. elsevierpure.com

Furthermore, chemoenzymatic strategies have been developed for the asymmetric synthesis of complex heterocycles, which could potentially be adapted for chiral isobenzofuranones. These methods often involve a highly stereoselective enzymatic step, such as hydroamination, coupled with chemical transformations. nih.gov

SubstrateChiral Catalyst/EnzymeProductEnantiomeric Excess (ee)
Methyl 2-acetylbenzoateTarB-H / NaBH4(R)-3-MethylphthalideHigh researchgate.net
2-AcylarylcarboxylatesChiral Reducing AgentsChiral PhthalidesNot specified researchgate.net

This table highlights examples of asymmetric synthesis of chiral phthalide derivatives.

Enantioselective Transformations Involving Oxocarbenium Ions

A prominent and effective method for the enantioselective synthesis of chiral 3-hydroxyisobenzofuran-1(3H)-ones involves the dynamic kinetic resolution (DKR) of racemic 3-hydroxyphthalides. This strategy often proceeds through the intermediacy of an oxocarbenium ion, which allows for the racemization of the starting material, enabling the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. Isothiourea catalysis has emerged as a powerful tool for this purpose.

The DKR of 3-hydroxyphthalides can be achieved through an acylative process. In this reaction, a chiral isothiourea catalyst activates an acylating agent, typically an anhydride, to form a chiral acyl isothiouronium ion. This intermediate then selectively acylates one enantiomer of the racemic 3-hydroxyphthalide at a faster rate. The unreacted enantiomer undergoes racemization in situ, likely via the formation of a planar oxocarbenium ion, allowing it to be converted to the reactive enantiomer and subsequently acylated. This process ultimately funnels the entire racemic starting material into a single, highly enantioenriched acylated product.

While a specific study on the isothiourea-catalyzed DKR of this compound is not extensively documented, the general applicability of this methodology to a wide range of substituted 3-hydroxyphthalides provides a strong basis for its potential application. Research on analogous structures has demonstrated the versatility and efficiency of this approach. For instance, the DKR of various tetra-substituted morpholinone and benzoxazinone-derived lactols has been successfully achieved with high enantioselectivity using this strategy.

A plausible reaction scheme for the isothiourea-catalyzed acylative DKR of a generic 3-hydroxyphthalide is depicted below. The choice of catalyst, acylating agent, and reaction conditions are crucial for achieving high yields and enantioselectivities.

Table 1: Examples of Isothiourea-Catalyzed Acylative Dynamic Kinetic Resolution of Lactols

EntrySubstrateCatalystAcylating AgentSolventYield (%)Enantiomeric Ratio (e.r.)
1Racemic 3-hydroxy-3-methylisobenzofuran-1(3H)-one(S)-BTMIsobutyric anhydrideToluene8595:5
2Racemic 3-hydroxy-3-phenylisobenzofuran-1(3H)-one(S)-BTMAcetic anhydrideDichloromethane9298:2
3Racemic 5-chloro-3-hydroxy-3-methylisobenzofuran-1(3H)-one(S)-BTMPropionic anhydrideChloroform8897:3

This table is illustrative and based on data from similar reactions reported in the literature. BTM refers to a benzotetramisole-derived isothiourea catalyst.

The success of this method relies on the careful optimization of reaction parameters. The nature of the substituent on the phthalide ring, such as the fluorine atom at the 6-position, can influence the electronic properties of the intermediate oxocarbenium ion and the rate of racemization, potentially requiring adjustments to the catalytic system.

Biocatalytic Systems for Stereocontrolled Phthalide Formation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including this compound. The stereocontrolled formation of the hydroxyl group at the C3 position can be effectively achieved through the enantioselective reduction of a prochiral precursor, such as 6-fluoro-2-formylbenzoic acid or its corresponding ketone analogue. Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for this transformation, catalyzing the reduction of carbonyl groups to chiral alcohols with high enantioselectivity.

The general strategy involves the use of a whole-cell biocatalyst or an isolated ketoreductase to reduce the carbonyl group of the 2-acylbenzoic acid derivative. The enzyme's active site provides a chiral environment that directs the delivery of a hydride ion from a cofactor, typically NADPH or NADH, to one face of the carbonyl group, leading to the formation of a specific enantiomer of the 3-hydroxyphthalide.

While specific studies on the biocatalytic reduction of 6-fluoro-2-formylbenzoic acid are not widely reported, the broad substrate scope of many ketoreductases suggests that this would be a feasible approach. Numerous examples exist of KREDs being used for the asymmetric reduction of various keto esters and keto acids to their corresponding chiral hydroxy compounds. For instance, the biocatalytic dearomatisation of para-fluorobenzoic acid has been demonstrated, indicating that fluorinated benzoic acid derivatives can serve as substrates for enzymatic transformations.

A key advantage of biocatalysis is the ability to screen a wide range of enzymes to find one with the desired activity and selectivity for a specific substrate. Furthermore, protein engineering techniques can be employed to tailor the enzyme's properties, such as substrate specificity, enantioselectivity, and stability, for a particular industrial application.

Table 2: Potential Ketoreductases for the Asymmetric Reduction of 2-Acylbenzoic Acids

Enzyme SourceEnzyme TypeCofactorTypical SubstratesPotential Product Enantiopurity (ee %)
Candida magnoliaeKetoreductaseNADPHAromatic ketones, β-ketoesters>99% for (S)-alcohols
Lactobacillus kefirAlcohol DehydrogenaseNADHAromatic and aliphatic ketones>98% for (R)-alcohols
Recombinant KREDsEngineered KetoreductaseNADPH/NADHBroad range of ketones>99% for either (R) or (S)-alcohols

This table presents potential enzyme classes and their general characteristics based on literature precedents for similar substrates.

The successful implementation of a biocatalytic route would involve the synthesis of the 6-fluoro-2-acylbenzoic acid precursor, followed by an enzymatic reduction step. The reaction conditions, such as pH, temperature, and cofactor regeneration system, would need to be optimized to ensure high conversion and enantioselectivity.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One

Reactivity Profiles at Key Positions of the Isobenzofuranone Ring

The isobenzofuranone ring of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one possesses distinct reactive sites. The electron-withdrawing nature of the fluorine atom at the C-6 position is anticipated to influence the electron density across the aromatic system, thereby modulating the reactivity of the functional groups.

Electrophilic and Nucleophilic Behavior of the 3-Hydroxy Moiety

The 3-hydroxy moiety, being part of a hemiacetal (or lactol) structure, confers dual reactivity to the C-3 position. This group can behave as a nucleophile due to the lone pairs on the oxygen atom. However, the more synthetically significant behavior is its function as a leaving group, which imparts electrophilic character to the C-3 carbon.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This process facilitates the formation of a resonance-stabilized acyl-substituted carbocation intermediate. This electrophilic intermediate is highly susceptible to attack by various nucleophiles. This acid-mediated substitution at the labile C-3 hydroxyl group is a common strategy for the derivatization of such compounds. harvard.edu The fluorine atom at the C-6 position, through its electron-withdrawing inductive effect, likely enhances the electrophilicity of this intermediate, making the compound more reactive towards nucleophilic substitution compared to its non-fluorinated analog.

Carbonyl Group Reactivity at the Lactone Functionality

The carbonyl group at the C-1 position is part of a five-membered lactone ring. Lactones, being cyclic esters, are generally less reactive towards nucleophiles than their corresponding open-chain esters due to ring strain and stereoelectronic effects. harvard.edu Furthermore, they are significantly less reactive than aldehydes or ketones. harvard.edu The partial positive charge on the carbonyl carbon is delocalized by resonance with the adjacent endocyclic oxygen atom, which reduces its electrophilicity. harvard.edu

Ring-Opening and Ring-Closure Equilibrium Dynamics

Like its parent compound, 3-hydroxyisobenzofuran-1(3H)-one, the 6-fluoro derivative exists in a tautomeric equilibrium with its open-chain aldehyde form, 2-carboxy-5-fluorobenzaldehyde. This ring-chain tautomerism is a characteristic feature of many γ-hydroxycarbonyl compounds. nih.gov

In aqueous or protic solutions, the equilibrium can be influenced by pH. Under basic conditions, deprotonation of the carboxylic acid in the open-chain form can shift the equilibrium towards the open tautomer. Conversely, acidic conditions can favor the cyclic hemiacetal form. rsc.org For instance, studies on related 3-hydroxy-3-phosphonoisobenzofuranones have shown that raising the pH leads to ring-opening to form the corresponding ortho-formylbenzoate anions. rsc.org This dynamic equilibrium is a crucial consideration in reactions involving this scaffold, as the reactivity may proceed through either the cyclic or the open-chain form depending on the reaction conditions and the nature of the reagents.

Diversification through Substitution and Derivatization Reactions

The inherent reactivity of the 3-hydroxyisobenzofuranone core allows for extensive diversification, primarily through reactions that substitute the hydroxyl group at the C-3 position.

Acid-Catalyzed Alkylation Reactions with Heteroaromatic Nucleophiles, e.g., Indoles

A highly efficient method for forming a C-C bond at the C-3 position involves the acid-catalyzed Friedel-Crafts type alkylation with electron-rich heteroaromatics like indoles. While specific studies on the 6-fluoro derivative are not detailed in the reviewed literature, an effective protocol has been developed for the parent compound, 3-hydroxyisobenzofuran-1(3H)-one, which serves as an excellent model. researchgate.netorganic-chemistry.org

This reaction is typically catalyzed by a small amount of an acid, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O). researchgate.net The mechanism proceeds via the acid-catalyzed dehydration of the 3-hydroxy group to form the aforementioned electrophilic acyl-carbocation intermediate. This intermediate is then attacked by the nucleophilic C-3 position of the indole (B1671886) ring to furnish the 3-indolyl-substituted phthalide (B148349) product in high yields. researchgate.net The reaction demonstrates broad applicability with various substituted indoles. researchgate.net The presence of a 6-fluoro substituent on the phthalide ring is expected to be fully compatible with this transformation and may even accelerate the reaction due to enhanced electrophilicity.

Below is a table summarizing the results for the reaction between the parent 3-hydroxyisobenzofuran-1(3H)-one and various indoles, catalyzed by TsOH·H₂O. researchgate.net

EntryIndole DerivativeProductYield (%)
1Indole3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one92
22-Methylindole3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one96
35-Methoxyindole3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one94
45-Bromoindole3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one90
55-Nitroindole3-(5-Nitro-1H-indol-3-yl)isobenzofuran-1(3H)-one85
61-Methylindole3-(1-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one91

Data extracted from a study on the unsubstituted 3-hydroxyisobenzofuran-1(3H)-one. researchgate.net

Stereoselective Allylation Employing Organoboron Reagents

The stereoselective addition of allyl groups to carbonyls and related functional groups is a powerful tool in organic synthesis for constructing chiral building blocks. The application of organoboron reagents, such as B-allyldiisopinocampheylborane or allylboronates in conjunction with chiral catalysts, is a well-established method for the asymmetric allylation of aldehydes and ketones. nih.gov These reactions typically proceed through a highly organized, chair-like Zimmerman-Traxler transition state, which allows for excellent stereocontrol. harvard.edu

Carbonylation Reactions, e.g., Methoxycarbonylation of Halogenated Precursors

The construction of the lactone ring in this compound can be efficiently achieved through palladium-catalyzed carbonylation reactions of appropriately substituted halogenated precursors. A key strategy involves the methoxycarbonylation of a halogenated benzyl (B1604629) alcohol derivative, such as 2-bromo-5-fluorobenzyl alcohol.

Palladium-catalyzed carbonylation reactions are versatile methods for the formation of esters, amides, and other carbonyl-containing compounds. nih.govacs.org In the context of synthesizing this compound, the intramolecular carbonylation of a suitable precursor is a powerful approach. The general scheme for such a transformation involves the reaction of a halogenated precursor with carbon monoxide and an alcohol, typically methanol, in the presence of a palladium catalyst and a base.

A plausible synthetic route commences with the oxidative addition of the aryl halide (e.g., 2-bromo-5-fluorobenzyl alcohol) to a palladium(0) species, forming a palladium(II) intermediate. Subsequent insertion of carbon monoxide into the palladium-carbon bond generates an acyl-palladium complex. The final step involves the intramolecular nucleophilic attack of the benzylic alcohol onto the acyl-palladium species, leading to the formation of the lactone ring and regeneration of the palladium(0) catalyst.

The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of the methoxycarbonylation reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh3), and P,N-donor ligands have been shown to be effective in similar palladium-catalyzed carbonylation reactions. nih.govresearchgate.net The reaction conditions, including temperature, pressure of carbon monoxide, and the nature of the base, also play a significant role in optimizing the yield of the desired product.

Precursor Catalyst Ligand CO Pressure Solvent Product Yield
2-bromo-5-fluorobenzyl alcoholPd(OAc)2PPh31-10 atmToluene/MethanolThis compoundModerate to High
2-iodo-5-fluorobenzyl alcoholPdCl2(PPh3)2-1-10 atmDMFThis compoundHigh

Table 1: Representative Conditions for Methoxycarbonylation of Halogenated Precursors

Note: The yields are generalized based on typical palladium-catalyzed carbonylation reactions and may vary depending on specific reaction conditions.

Elucidation of Reaction Mechanisms and Transition State Structures

The mechanism of the palladium-catalyzed carbonylation leading to the formation of this compound is believed to proceed through a catalytic cycle involving several key elementary steps. The elucidation of this mechanism often relies on a combination of experimental studies, including kinetic analysis and isotopic labeling, as well as computational investigations to map the potential energy surface and characterize transition state structures.

Computational studies, often employing density functional theory (DFT), can provide valuable insights into the geometries and energies of the intermediates and transition states involved in the catalytic cycle. For the synthesis of lactones, the transition state for the intramolecular cyclization is of particular interest. It is proposed to involve a boat-type chelated bicyclic structure, which can lead to high diastereoselectivity in certain cases. organic-chemistry.org

Isotopic labeling studies, for example using 13CO, can be employed to trace the path of the carbonyl group and confirm its incorporation into the lactone ring. Such experiments provide direct evidence for the proposed mechanistic pathway.

Mechanistic Step Description Key Intermediates/Transition States
Oxidative AdditionThe C-X bond of the precursor adds to the Pd(0) catalyst.Pd(II)-aryl complex
CO InsertionCarbon monoxide inserts into the Pd-C bond.Acyl-Pd(II) complex
Reductive EliminationIntramolecular attack of the hydroxyl group to form the lactone and regenerate Pd(0).Bicyclic transition state

Table 2: Key Mechanistic Steps in the Formation of this compound

Computational and Theoretical Studies on 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One Chemistry

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. The introduction of a fluorine atom, a highly electronegative substituent, is expected to significantly influence the electron distribution within the isobenzofuranone core.

The fluorine atom's electron-withdrawing nature can alter the charge transport properties of the molecule. mdpi.com In related systems like fluorinated phthalocyanines, such substitutions have been shown to change the material's behavior from a p-type to an n-type semiconductor. mdpi.com This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which facilitates electron acceptance. Similar effects can be anticipated for this compound, impacting its reactivity and intermolecular interactions.

Furthermore, the aromaticity of the fused benzene (B151609) ring can be assessed using computational methods. Theoretical studies on related benzofused heterocyclic systems have used calculations of bond order uniformity, local ionization energy, and electrostatic potential energy surfaces to analyze structural differences and explain reactivity features. researchgate.net For this compound, the fluorine substituent would likely modulate the aromatic character and the electron density of the ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Table 1: Predicted Effects of Fluorine Substitution on Electronic Properties

Property Predicted Effect on this compound Rationale
Electron Density Redistribution of electron density, with polarization towards the fluorine atom. High electronegativity of fluorine.
Molecular Orbitals Lowering of HOMO and LUMO energy levels. Inductive effect of the fluorine atom.
Aromaticity Minor perturbation of the benzene ring's aromaticity. Balance between inductive and resonance effects of the fluorine.

Computational Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful lens for examining potential reaction mechanisms involving this compound. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the associated energy barriers for various transformations. researchgate.net

For instance, in reactions involving nucleophilic substitution at the carbonyl carbon or at the carbon bearing the hydroxyl group, computational models can predict the most favorable pathway. The fluorine atom's influence on the stability of intermediates and transition states would be a key factor. Its electron-withdrawing properties could stabilize anionic intermediates, potentially lowering the activation energy for certain reaction steps.

Studies on similar heterocyclic systems have used DFT calculations to investigate reaction mechanisms, such as unexpected cyclizations. researchgate.net These studies reveal the crucial role of solvents and catalysts in lowering energy barriers and promoting specific pathways. researchgate.net A similar approach for this compound could elucidate its reactivity with various reagents and under different conditions.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional structure, or conformation, of this compound is crucial to its reactivity and interactions. The five-membered lactone ring fused to the benzene ring imposes significant conformational constraints. However, the hydroxyl group at the 3-position introduces a stereocenter, leading to the possibility of different spatial arrangements.

Fluorine substitution can have a profound impact on molecular conformation. nih.gov In molecules like 6-fluorosalicylic acid, theoretical calculations have shown that the fluorine atom can compete with other atoms to form intramolecular hydrogen bonds, thereby affecting the conformational equilibrium. rsc.org A similar interaction between the fluorine at the 6-position and the hydroxyl group at the 3-position in this compound could influence the preferred conformation of the molecule.

Computational methods can be used to calculate the relative energies of different conformers and predict their populations at room temperature. nih.gov This analysis is vital for understanding stereochemical outcomes in reactions where the molecule acts as a substrate. For example, the facial selectivity of an attack on the carbonyl group could be influenced by the preferred conformation of the molecule. Studies on other fluorinated hydroxy compounds have demonstrated that fluorination can significantly alter conformational preferences, which in turn affects biological recognition and reactivity. nih.govscispace.com

Table 2: Key Torsional Angles for Conformational Analysis

Dihedral Angle Description Predicted Influence of Fluorine
H-O-C3-C(Ar) Defines the orientation of the hydroxyl hydrogen. May be influenced by potential hydrogen bonding with the fluorine atom.
C(Ar)-C(Ar)-C=O Describes the planarity of the carbonyl group with the aromatic ring. Likely to remain relatively planar to maintain conjugation.

| F-C6-C5-C4 | Defines the position of the fluorine atom relative to the rest of the ring. | Fixed by the aromatic ring structure. |

Modeling of Catalyst-Substrate Interactions in Stereoselective Transformations

Stereoselective synthesis of derivatives of 3-hydroxyisobenzofuran-1(3H)-one is an area of significant interest. researchgate.net Computational modeling is an invaluable tool for understanding and predicting the outcomes of such reactions, particularly those involving chiral catalysts.

By modeling the interaction between a catalyst and this compound, researchers can gain insights into the factors that control enantioselectivity. These models can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the transition state leading to one stereoisomer over the other.

For example, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study the active site of a catalyst with the bound substrate. scispace.com This approach allows for a detailed analysis of the electronic and steric factors at play. The fluorine atom in this compound could play a significant role in these interactions, either by acting as a hydrogen bond acceptor or through steric effects that influence the substrate's binding orientation within the catalyst's active site.

Applications of 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One As a Versatile Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The ability to introduce substituents at the C-3 position opens pathways to a wide array of intricate molecular frameworks.

3-Hydroxyisobenzofuran-1(3H)-one and its derivatives are excellent electrophiles for the synthesis of 3-substituted phthalides. One of the most common methods involves the acid-catalyzed Friedel-Crafts alkylation with electron-rich aromatic and heteroaromatic compounds. For instance, the reaction with indoles, catalyzed by an acid such as TsOH·H₂O, proceeds efficiently at room temperature to yield 3-indolyl-substituted phthalides in good to excellent yields. This reaction demonstrates the utility of 3-hydroxyphthalides as precursors to complex heterocyclic systems.

The versatility of this building block is further highlighted by its reaction with various nucleophiles. The general reaction scheme involves the substitution of the hydroxyl group to form a new carbon-carbon or carbon-heteroatom bond at the 3-position of the phthalide (B148349) ring.

Table 1: Examples of 3-Substituted Phthalide Synthesis via Friedel-Crafts Alkylation of 3-Hydroxyisobenzofuran-1(3H)-one

Nucleophile (Indole Derivative)CatalystProductYield (%)
Indole (B1671886)TsOH·H₂O3-(1H-indol-3-yl)isobenzofuran-1(3H)-oneup to 96%
2-MethylindoleTsOH·H₂O3-(2-methyl-1H-indol-3-yl)isobenzofuran-1(3H)-oneHigh
5-MethoxyindoleTsOH·H₂O3-(5-methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-oneHigh

Data extrapolated from studies on the non-fluorinated analogue.

The 3-hydroxyphthalide scaffold serves as a key precursor for the synthesis of nitrogen-containing heterocycles, most notably isoindolinones. An efficient one-pot synthesis of 3-substituted isoindolin-1-ones can be achieved through a Mannich/lactamization cascade reaction of 2-formylbenzoic acid (which exists in equilibrium with 3-hydroxyisobenzofuran-1(3H)-one) with primary amines and various ketones. This methodology allows for the construction of a diverse library of isoindolinone derivatives, which are important structural motifs in many biologically active compounds.

Role in the Development of Chiral Phthalide Architectures

Chiral 3-substituted phthalides are significant targets in organic synthesis due to their presence in numerous biologically active natural products. While specific studies on the asymmetric synthesis using 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one are not available, the parent compound and its precursors have been employed in the development of chiral phthalide architectures. One approach involves the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization to yield chiral 3-substituted phthalides. The development of chiral ligands for these reactions is crucial for achieving high enantioselectivity. The fluorine atom in the 6-position of the title compound could potentially influence the stereochemical outcome of such reactions, making it an interesting substrate for future studies in asymmetric synthesis.

Precursor for Advanced Organic Materials Synthesis

The application of phthalide derivatives in the synthesis of advanced organic materials is an emerging area of research. While there is no specific information on the use of this compound for this purpose, its structural features suggest potential utility. For instance, phthalides can be considered as building blocks for polymers and other functional materials. The presence of the fluorine atom could impart desirable properties such as thermal stability, altered electronic characteristics, and modified solubility, making it a candidate for the synthesis of novel fluorinated polymers or organic electronic materials. However, this remains a speculative application that requires experimental validation.

Analytical and Spectroscopic Methodologies in Research on 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Techniques such as ¹H NMR (proton NMR), ¹³C NMR (carbon-13 NMR), and ¹⁹F NMR (fluorine-19 NMR) are particularly vital.

For instance, in the analysis of closely related compounds like 6-fluoro-3-methylisobenzofuran-1(3H)-one, specific chemical shifts (δ) and coupling constants (J) are observed. rsc.org The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the aromatic ring would appear as multiplets, with their splitting patterns and coupling constants providing information about their relative positions and the influence of the fluorine substituent. The proton at the 3-position (methine proton) would also exhibit a characteristic shift.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon atoms bonded to the fluorine and oxygen atoms show characteristic shifts, and the fluorine substitution pattern can be confirmed through carbon-fluorine coupling constants (JC-F). rsc.org Furthermore, ¹⁹F NMR provides a direct method to observe the fluorine environment, which is highly sensitive to the electronic structure of the molecule. rsc.org

Representative NMR Data for a Related Compound: 6-fluoro-3-methylisobenzofuran-1(3H)-one rsc.org

Nucleus Chemical Shift (δ) in ppm Coupling Constant (J) in Hz
¹H NMR
Aromatic-H 7.58 – 7.49 (m, 1H)
Aromatic-H 7.45 – 7.34 (m, 2H)
CH 5.55 (q) 6.6
CH₃ 1.63 (d) 6.7
¹³C NMR
C=O 169.2
C-F 163.1 (d) JC-F = 248.0
Aromatic C 146.7
Aromatic C 127.8
Aromatic C-H 123.3 (d) JC-F = 9.0
Aromatic C-H 122.0 (d) JC-F = 24.0
Aromatic C-H 112.0 (d) JC-F = 24.0
C-O 77.7
CH₃ 20.4
¹⁹F NMR

This data is for a structurally similar compound and serves as an illustrative example of the type of information obtained via NMR.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

When subjected to mass spectrometry, the molecule is ionized, and the resulting molecular ion's mass is measured. For example, in the HRMS analysis of a related compound, 6-fluoro-3-methylisobenzofuran-1(3H)-one, the molecular ion was observed as a sodium adduct ([M+Na]⁺). rsc.org The experimentally measured mass was found to be 189.0329, which corresponds closely to the calculated mass of 189.0328 for the formula C₉H₈FNaO₂⁺. rsc.org This level of accuracy confirms the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For isobenzofuran-1(3H)-one derivatives, a characteristic fragmentation involves the loss of the substituent at the 3-position, leading to the formation of a stable phthalidyl cation. imjst.org This fragment is often observed at m/z = 133 in the mass spectra of these compounds. imjst.org Analysis of these fragments helps to piece together the structure of the parent molecule.

Illustrative HRMS Data for a Related Compound: 6-fluoro-3-methylisobenzofuran-1(3H)-one rsc.org

Ion Type Calculated Mass-to-Charge Ratio (m/z) Found Mass-to-Charge Ratio (m/z)

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions. imjst.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often using UV light. imjst.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more advanced techniques used for both purification and quantitative purity analysis. HPLC is particularly well-suited for non-volatile and thermally sensitive compounds like isobenzofuranones. A solution of the compound is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. The purity of the compound can be determined by the area of its peak in the resulting chromatogram. Chemical vendors often use HPLC or GC to certify the purity of their compounds, with purities typically exceeding 98%. tcichemicals.com

These chromatographic methods are essential for ensuring that the compound being studied is free from impurities that could interfere with subsequent analyses or applications.

Future Directions and Emerging Research Areas in 6 Fluoro 3 Hydroxyisobenzofuran 1 3h One Chemistry

Development of Novel Catalytic Strategies for Enantioselective Synthesis

The asymmetric synthesis of 3-substituted phthalides, including 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, is a critical area of research due to the prevalence of chiral phthalide (B148349) cores in biologically active natural products. Future efforts are anticipated to focus on the development of more efficient and highly selective catalytic systems.

Detailed research findings indicate a significant reliance on chiral auxiliaries and organocatalysis for inducing enantioselectivity in the synthesis of phthalide derivatives. For instance, the use of chiral amides derived from 2-iodobenzoic acid has demonstrated success in the diastereoselective addition to aldehydes, yielding enantioenriched 3-substituted phthalides. However, enantiomeric excesses can vary, particularly with aliphatic aldehydes, suggesting a need for more robust catalytic systems.

Future research will likely explore the application of novel transition metal catalysts and organocatalysts. The development of catalysts that can operate under mild conditions with low catalyst loadings and high turnover numbers is a primary objective. The table below summarizes potential catalytic systems and their expected advantages for the enantioselective synthesis of this compound.

Catalytic SystemPotential CatalystKey Advantages
Transition Metal Catalysis Chiral Rhodium or Ruthenium complexesHigh enantioselectivity, broad substrate scope, potential for recyclable catalysts.
Organocatalysis Chiral phosphoric acids, prolinol derivativesMetal-free, environmentally benign, high enantioselectivity for specific transformations.
Biocatalysis Engineered enzymes (e.g., ketoreductases)High specificity, mild reaction conditions, environmentally friendly.

The development of these novel catalytic strategies will be crucial for accessing enantiomerically pure this compound, enabling further investigation into its biological properties and applications.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The unique combination of a lactone, a hemiacetal, a fluorine atom, and an aromatic ring in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into unconventional transformation pathways that leverage the interplay of these functional groups.

The 3-hydroxy group, being part of a hemiacetal, allows for ring-chain tautomerism, opening up possibilities for reactions that are not typical for simple lactones. This could include reactions with nucleophiles at the masked aldehyde carbon, leading to a variety of 3-substituted derivatives. The fluorine atom, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Emerging research could focus on the following areas:

Ring-Opening and Rearrangement Reactions: Investigating novel conditions for selective ring-opening to form substituted benzoic acid derivatives, which could serve as versatile synthetic intermediates.

Fluorine-Directed Reactivity: Exploring how the fluorine substituent can be used to control the regioselectivity of electrophilic aromatic substitution or to facilitate novel cyclization reactions.

Domino and Cascade Reactions: Designing one-pot transformations that initiate at the 3-hydroxy group and propagate through a series of steps to rapidly build molecular complexity.

A deeper understanding of these reactivity patterns will not only expand the synthetic utility of this compound but also pave the way for the discovery of new chemical entities with unique structural motifs.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly incorporate these principles to develop more environmentally benign and efficient processes.

Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids.

Catalyst Recycling: Developing heterogeneous catalysts or utilizing immobilization techniques to facilitate catalyst recovery and reuse.

Furthermore, the adoption of flow chemistry methodologies offers significant advantages over traditional batch processing. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The miniaturized nature of flow systems also allows for rapid reaction optimization and scalability. The integration of in-line purification and analysis techniques can further streamline the manufacturing process of this compound and its derivatives.

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. In the context of this compound, advanced computational modeling will play a crucial role in several key areas.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts. researchgate.net By modeling transition states and reaction intermediates, researchers can gain insights into the factors that control selectivity and reactivity, thereby accelerating the development of efficient synthetic routes. Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions based on large datasets of experimental results. nih.gov

In Silico Design of Analogs: Computational methods are instrumental in the rational design of novel analogs of this compound with improved biological activity or physicochemical properties. nih.gov Techniques such as molecular docking and pharmacophore modeling can be used to predict the binding affinity of designed molecules to specific biological targets. nih.gov This in silico screening approach allows for the prioritization of compounds for synthesis, saving time and resources.

The synergy between computational modeling and experimental work will be pivotal in unlocking the full potential of this compound chemistry, from the development of novel synthetic methods to the design of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of fluorinated precursors, such as 2-benzoylbenzoic acid derivatives, using zinc dust reduction under inert conditions . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impacts yield. For example, silver oxide nanoparticles (Ag₂O NPs) and pivalic acid (PivOH) as additives in DMF enhance regioselectivity and reduce side reactions . Yield monitoring via TLC or HPLC is critical for reproducibility.

Q. How is structural confirmation performed for this compound and its derivatives?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous confirmation. For the parent compound, hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the crystal lattice, as observed in analogs like 3-(4-hexyloxyphenyl)isobenzofuran-1(3H)-one . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns.
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (O-H) .
  • HRMS : Accurate mass determination to confirm molecular formula (e.g., C₈H₅FO₃) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on SDS guidelines, researchers should:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work under fume hoods due to potential respiratory irritancy .
  • Store in airtight containers away from ignition sources (P210 hazard code) .
  • Dispose of waste via approved chemical disposal services, as incomplete incineration may generate toxic fluorinated byproducts .

Advanced Research Questions

Q. How do substituents on the isobenzofuranone core modulate antioxidant and antiplatelet activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F) enhance antioxidant capacity by stabilizing radical intermediates.
  • Hydroxyl groups at C3 improve antiplatelet activity via hydrogen bonding with platelet receptors .
  • Substituted aryl rings (e.g., biphenyl derivatives) increase lipophilicity, enhancing membrane permeability .
  • Assay Design : Use DPPH radical scavenging for antioxidants and ADP-induced platelet aggregation tests (e.g., turbidimetric assays) for antiplatelet evaluation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and control for residual solvents .
  • Assay variability : Standardize protocols (e.g., IC₅₀ determination using identical cell lines like HUVECs).
  • Stereochemical effects : Compare enantiomerically pure samples (e.g., via chiral HPLC) to racemic mixtures .
  • Meta-analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ECHA) to identify consensus trends .

Q. How can computational modeling guide the design of fluorinated isobenzofuranone derivatives?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2 enzyme) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of fluorine substitution on reactivity .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize candidates .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Key issues include:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
  • Fluorine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to prevent HF formation during acidic workups .
  • Yield optimization : Design of Experiments (DoE) to test parameters like catalyst loading (Ag₂O NPs) and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.